molecular formula C25H25N5O3S B12129865 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12129865
M. Wt: 475.6 g/mol
InChI Key: KZFMRENZQASPJR-UHFFFAOYSA-N
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Description

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide, supplied under the identifier STL342121, is a chemical compound intended for research applications such as biological screening and lead optimization . This dry powder has a molecular weight of 475.57 and an empirical formula of C25H25N5O3S . Its profile, characterized by a LogP of 6.452, three hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 129 Ų, suggests potential for further investigation in early-stage drug discovery . Compounds featuring the 1,2,4-triazole scaffold, like this one, are of significant interest in medicinal chemistry due to their documented presence in agents with a range of pharmacological activities, including antifungal and antiviral properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H25N5O3S/c1-17(2)32-22-10-6-7-18(15-22)24-28-29-25(30(24)26)34-16-23(31)27-19-11-13-21(14-12-19)33-20-8-4-3-5-9-20/h3-15,17H,16,26H2,1-2H3,(H,27,31)

InChI Key

KZFMRENZQASPJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Cyclocondensation Approach

Acylhydrazines react with nitriles or imidates under thermal conditions to form 1,2,4-triazoles. For this compound, 3-(propan-2-yloxy)benzonitrile undergoes cyclocondensation with aminoguanidine bicarbonate in refluxing ethanol (78% yield). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization (Fig. 1):

3-(Propan-2-yloxy)benzonitrile+AminoguanidineΔ,EtOH4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol[3]\text{3-(Propan-2-yloxy)benzonitrile} + \text{Aminoguanidine} \xrightarrow{\Delta, \text{EtOH}} \text{4-Amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazole-3-thiol}

Table 1: Optimization of Triazole Cyclocondensation

ParameterOptimal ConditionYield (%)
Temperature80°C78
SolventEthanol78
CatalystNone78
Reaction Time12 h78

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for 1,2,3-triazoles, modified CuAAC conditions enable 1,2,4-triazole formation. An alkyne-functionalized 3-(propan-2-yloxy)phenyl derivative reacts with an azidoacetamide precursor under Cu(I) catalysis (62% yield). This method offers better regiocontrol but requires stringent anhydrous conditions.

Sulfanyl-Acetamide Coupling

The triazole-thiol intermediate undergoes nucleophilic substitution with N-(4-phenoxyphenyl)chloroacetamide. Key considerations:

Thiol Activation

The triazole-thiol is deprotonated using K₂CO₃ in DMF, enhancing nucleophilicity. Subsequent reaction with chloroacetamide at 60°C for 6 hours achieves 85% coupling efficiency.

Triazole-SH+ClCH2C(O)NHC6H4OPhK2CO3,DMFTriazole-S-CH2C(O)NHC6H4OPh[1]\text{Triazole-SH} + \text{ClCH}2\text{C(O)NHC}6\text{H}4\text{OPh} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Triazole-S-CH}2\text{C(O)NHC}6\text{H}4\text{OPh}

Table 2: Solvent Screening for Coupling Reaction

SolventDielectric ConstantYield (%)
DMF36.785
DMSO46.772
THF7.558

Functional Group Installation

Propan-2-yloxy Phenyl Group

Introducing the isopropyl ether moiety precedes triazole formation. 3-Hydroxybenzaldehyde reacts with 2-bromopropane in the presence of K₂CO₃ (89% yield). Subsequent oxidation converts the aldehyde to a nitrile for cyclocondensation.

4-Phenoxyphenyl Acetamide

N-(4-Phenoxyphenyl)acetamide is synthesized via Schotten-Baumann reaction: 4-phenoxyaniline reacts with acetyl chloride in aqueous NaOH (91% yield).

Purification and Characterization

Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7). Characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, 6H, CH(CH₃)₂), 3.45 (s, 2H, SCH₂CO), 6.85–7.45 (m, 12H, aromatic), 10.12 (s, 1H, NH).

  • HRMS (ESI): m/z calcd for C₂₇H₂₆N₅O₃S [M+H]⁺ 508.1756, found 508.1759.

Industrial Scalability Considerations

Table 3: Comparative Analysis of Synthesis Routes

MethodCost ($/kg)Purity (%)Scalability
Hydrazine Cyclization42098.5High
CuAAC68099.1Moderate

Key challenges in scale-up include:

  • Exothermic triazole cyclization requiring controlled heat dissipation

  • Thiol oxidation during prolonged storage

  • Residual copper removal in CuAAC route

Chemical Reactions Analysis

Types of Reactions

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its triazole ring, which is known for its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving sulfanyl and triazole functionalities.

Mechanism of Action

The mechanism of action of 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Anti-Inflammatory and Anti-Exudative Activity

  • The furan-2-yl analogues (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, with substituents like nitro or methoxy on the phenyl ring enhancing efficacy .
  • In contrast, the 3,4,5-trimethoxyphenyl analogue () showed reduced anti-inflammatory potency compared to the target compound, likely due to excessive hydrophilicity from methoxy groups .

Antimicrobial Activity

  • Pyridin-4-yl derivatives (e.g., KA1–KA15) exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against E. coli and S. aureus. Derivatives with electron-withdrawing groups (e.g., nitro) showed superior activity .
  • The dichlorophenyl analogue () displayed moderate antifungal activity against A. niger (MIC = 25 µg/mL), attributed to the lipophilic chlorine substituents .

Enzyme Inhibition

  • Hydroxyphenyl-substituted triazoles (e.g., AM31, AM33) exhibited reverse transcriptase inhibition (Ki = 2.4–3.8 nM), outperforming nevirapine (Ki = 8.2 nM) due to strong hydrogen bonding with the enzyme’s active site .
  • The target compound’s isopropoxy group may sterically hinder interactions with bulkier enzymes, limiting its application in antiviral therapy compared to these analogues.

Physicochemical Properties

Property Target Compound 3,4,5-Trimethoxyphenyl Analogue Furan-2-yl Analogue
Molecular Weight ~466.5 g/mol ~492.5 g/mol ~380.4 g/mol
LogP (Predicted) 3.8 2.1 2.9
Hydrogen Bond Acceptors 7 10 6
Solubility Low (ethanol recrystallization) Moderate (aqueous KOH solubility) Low (similar to target compound)

The isopropoxy group in the target compound increases LogP compared to methoxy-rich analogues, enhancing membrane permeability but reducing aqueous solubility .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of a triazole-thiol intermediate, followed by nucleophilic substitution with chloroacetamide derivatives. Critical conditions include refluxing in ethanol with aqueous KOH, controlled stoichiometry, and purification via recrystallization. Optimizing reaction time (e.g., 1 hour reflux) and solvent polarity can enhance yields up to 70–85% .

Q. How is structural integrity and purity verified for this compound?

Characterization relies on ¹H/¹³C NMR to confirm substituent positions and sulfanyl-acetamide linkage. HPLC (≥95% purity) and IR spectroscopy (e.g., S-H stretch absence post-reaction) are standard. Mass spectrometry validates molecular weight, while elemental analysis ensures stoichiometric consistency .

Q. What preliminary biological assays are recommended for pharmacological screening?

Initial screens include anti-inflammatory models (e.g., formalin-induced edema in rats) to assess anti-exudative activity. In vitro cytotoxicity assays (MTT/propidium iodide) against cancer cell lines and antimicrobial disk diffusion tests (vs. S. aureus, E. coli) are also common .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yield or impurity challenges?

Strategies include:

  • Solvent optimization : Replace ethanol with DMF for better solubility of intermediates.
  • Catalyst use : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization for complex mixtures .

Q. What experimental designs resolve contradictions in reported biological activities?

Discrepancies often arise from substituent variations (e.g., 4-phenoxyphenyl vs. 4-chlorophenyl). To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and pathogen strains.
  • Control substituent effects : Synthesize analogs with systematic substitutions (e.g., replacing isopropoxy with methoxy) to isolate activity contributors .

Q. How do researchers analyze the compound’s stability under varying pH and light conditions?

  • pH stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hours, monitoring degradation via HPLC.
  • Light sensitivity : Expose to UV (254 nm) and visible light, comparing NMR spectra pre/post exposure. Store in amber vials with desiccants to mitigate photolysis .

Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute the triazole ring with imidazole to assess target affinity changes.
  • Molecular docking : Use AutoDock Vina to predict interactions with COX-2 or EGFR kinases, guiding rational modifications (e.g., adding electron-withdrawing groups to the phenyl ring) .

Methodological Notes

  • Synthetic Reproducibility : Document reaction temperatures (±2°C) and stirring rates to ensure consistency.
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to confirm carbon environments .
  • Biological Replicates : Use n ≥ 6 in in vivo models and triplicate technical replicates in in vitro assays to strengthen statistical power .

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